Product packaging for Buclizine(Cat. No.:CAS No. 82-95-1)

Buclizine

Cat. No.: B1663535
CAS No.: 82-95-1
M. Wt: 433.0 g/mol
InChI Key: MOYGZHXDRJNJEP-UHFFFAOYSA-N
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Description

Historical Context of Buclizine Discovery and Initial Applications

This compound was first synthesized and introduced into the pharmaceutical landscape in the mid-20th century. It received its initial approval from the U.S. Food and Drug Administration (FDA) in 1957. nih.govdrugbank.com As a piperazine (B1678402) derivative, its development was part of a broader effort in medicinal chemistry to create compounds with potent antihistaminic and antiemetic properties. drugbank.comdrugbank.com

The initial clinical applications of this compound were centered on its ability to counteract the effects of histamine (B1213489) and its action on the vestibular system. nih.gov Consequently, it was primarily used for the following indications:

Motion Sickness: Prevention and treatment of nausea, vomiting, and dizziness. nih.govdrugbank.com

Vertigo: Management of dizziness arising from other medical conditions affecting the vestibular apparatus. nih.govdrugbank.com

Allergies: Treatment of various allergy symptoms. drugbank.com

Beyond these primary uses, early clinical investigations also explored its efficacy in managing nausea and vomiting during pregnancy and in the treatment of migraine attacks. nih.govdrugbank.comnih.gov

Evolution of this compound's Role in Medicinal Chemistry

Over the decades following its introduction, the role of this compound in medicinal chemistry has evolved. While remaining a recognized antiemetic and antivertigo agent, its position has been influenced by the development of newer generations of antihistamines with improved selectivity and fewer central nervous system effects. ijbcp.com

A significant development in the lifecycle of this compound was the exploration of its potential as an appetite stimulant. ijbcp.comdrugbank.com This application gained some traction, particularly in pediatric populations, leading to its promotion for this purpose in certain regions. nih.govsemanticscholar.org However, the scientific evidence supporting this indication has been a subject of debate, with analyses pointing to a lack of robust, modern clinical trials to validate this claim. ijbcp.comnih.gov Much of the research into its use for weight gain dates back several decades, with some studies noted for having methodological limitations. nih.govsemanticscholar.org

More contemporary research has shifted focus to the fundamental physicochemical properties of the molecule. For instance, recent studies have delved into the structural characterization of this compound, leading to the first-ever determination of its crystal structure in various salt forms, such as the monohydrochloride monohydrate and its anhydrous form. nih.gov Understanding these properties is crucial for drug formulation, stability, and quality control. nih.gov

Timeline of this compound's Key Developments Description
1957 Initial FDA approval as an antihistamine and antiemetic. nih.govdrugbank.com
1950s-1960s Primary use for motion sickness, vertigo, and allergies; early studies on migraine and morning sickness. nih.govdrugbank.comnih.gov
Post-1970s Investigated and promoted as an appetite stimulant, particularly for pediatric use in some countries. nih.govsemanticscholar.org
2010s Described as an older, "forgotten" drug being reintroduced for appetite stimulation, prompting discussion on the evidence base. ijbcp.comnih.gov
2020 First structural determination of its crystalline forms, providing new insights for pharmaceutical science. nih.gov

Current Status of this compound in the Pharmacopeia

The official status of this compound varies across different national and international pharmacopeias. It is not listed in the World Health Organization's Model List of Essential Medicines. ijbcp.com

In the United Kingdom, this compound is an active ingredient in a combination product marketed for the treatment of migraines. wikipedia.org The British Pharmacopoeia also lists this compound Hydrochloride as a chemical reference substance, which is used to ensure the quality and purity of pharmaceutical preparations. pharmacopoeia.compharmacopoeia.com

The compound is recognized in various international pharmacopoeial standards, such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopeia (JP), which provide guidelines for its quality control. pharmacompass.com In some countries, like India, this compound has been licensed for marketing, initially for established indications, and has subsequently been promoted for newer uses such as appetite stimulation. nih.gov

Pharmacopeia / Regulatory Body Status of this compound
World Health Organization (WHO) Not listed on the Model List of Essential Medicines. ijbcp.com
U.S. Food and Drug Administration (FDA) Approved in 1957. nih.govdrugbank.com
British Pharmacopoeia (BP) Listed as a chemical reference substance (this compound Hydrochloride). pharmacopoeia.compharmacopoeia.com An active ingredient in a migraine medication. wikipedia.org
Other Pharmacopoeias (e.g., USP, EP, JP) Referenced in standards for quality control of the active pharmaceutical ingredient. pharmacompass.com
Drugs Controller General of India (DCGI) Licensed for marketing. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H33ClN2 B1663535 Buclizine CAS No. 82-95-1

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H33ClN2/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24/h4-16,27H,17-21H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYGZHXDRJNJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

129-74-8 (di-hydrochloride)
Record name Buclizine [INN:BAN]
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DSSTOX Substance ID

DTXSID0022694
Record name Buclizine
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Molecular Weight

433.0 g/mol
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Physical Description

Liquid
Record name Buclizine
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Boiling Point

218 °C
Record name Buclizine
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Solubility

2.46e-04 g/L
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CAS No.

82-95-1, 163837-51-2, 163837-52-3
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Pharmacology and Pharmacodynamics of Buclizine

Mechanistic Insights into Buclizine's Actions

This compound exerts its effects through a combination of central anticholinergic, antihistaminic, and central nervous system depressant activities. drugbank.comnih.govselleckchem.com These actions collectively contribute to its utility as an antiemetic and antivertigo agent. drugbank.comnih.gov

This compound exhibits central anticholinergic properties, which are considered partially responsible for its antiemetic and antivertigo efficacy. drugbank.comnih.govajrconline.orgselleckchem.com This action involves the depression of labyrinth excitability and vestibular stimulation, crucial components in the perception of motion and balance. drugbank.comnih.govselleckchem.com Furthermore, this compound may influence the medullary chemoreceptor trigger zone (CTZ), a region in the brainstem that plays a significant role in initiating vomiting. drugbank.comnih.govselleckchem.com

As a piperazine-derivative, this compound functions as a first-generation histamine (B1213489) H1 receptor antagonist. nih.govnih.govsmpdb.ca It binds to and blocks the histamine H1 receptor, thereby counteracting the effects mediated by histamine, a chemical mediator involved in allergic reactions and motion sickness symptoms. nih.govnih.govsmpdb.cazeelabpharmacy.com First-generation H1-antihistamines, including this compound, are known for their ability to readily cross the blood-brain barrier, enabling their central actions. smpdb.canih.gov

The vomiting center, located in the medulla region of the brain, is the primary control hub for emesis. drugbank.comnih.govhmdb.ca This center is characterized by neurons that are rich in histamine-containing synapses. drugbank.comnih.govhmdb.caechemi.combiodeep.cn These specific neurons are particularly involved in transmitting signals from the vestibular apparatus to the vomiting center. drugbank.comnih.govhmdb.ca this compound's action of blocking histamine receptors within the vomiting center effectively reduces activity along these neural pathways. drugbank.comnih.govzeelabpharmacy.comhmdb.ca This mechanism helps to prevent the activation of the chemoreceptor trigger zone (CTZ), consequently mitigating nausea and vomiting. nih.govnih.gov

This compound also acts as an antagonist at muscarinic acetylcholine (B1216132) receptors, specifically the M1 subtype. drugbank.com Its anticholinergic properties enable it to bind to and block these receptors. nih.govhmdb.ca Muscarinic receptor antagonists are a class of drugs that competitively inhibit the actions of acetylcholine at muscarinic receptors. wikipedia.org

This compound is known to possess central nervous system (CNS) depressant effects. drugbank.comnih.govselleckchem.comnih.gov As a sedating antihistamine, it can induce drowsiness. selleckchem.comzeelabpharmacy.commims.comtruemeds.in This sedative action is characteristic of first-generation H1-antihistamines, which readily penetrate the blood-brain barrier and can interfere with neurotransmission at CNS H1 receptors. smpdb.canih.gov

Table 1: Key Pharmacological Targets and Actions of this compound

Mechanism of ActionReceptor/Pathway InvolvedEffect
Central Anticholinergic PropertiesLabyrinth excitability, Vestibular stimulation, Medullary Chemoreceptor Trigger Zone (CTZ)Depresses labyrinth excitability and vestibular stimulation; May affect CTZ
Antihistaminic EffectsHistamine H1 ReceptorAntagonism, blocking histamine activity
Muscarinic Acetylcholine Receptor AntagonismMuscarinic Acetylcholine Receptor M1, Cholinergic Synapses in Vomiting CenterAntagonism, blocking acetylcholine activity
Central Nervous System DepressionCNSSedation, Drowsiness

Pharmacodynamic Profile of this compound

Antiemetic and Antivertigo Efficacy

Influence on Vestibular Stimulation

This compound plays a role in mitigating symptoms associated with vestibular disturbances, such as motion sickness and vertigo. ontosight.ainih.govdrugbank.comselleckchem.com The mechanism involves the depression of labyrinth excitability and vestibular stimulation. nih.govdrugbank.comselleckchem.comsimsrc.edu.in This action is achieved by blocking muscarinic cholinergic and histamine receptors located in the vomiting center of the central nervous system (CNS), which are crucial pathways for transmitting signals from the vestibular apparatus. nih.govdrugbank.com Overstimulation of these pathways, as seen in motion sickness, is consequently reduced by this compound's antagonistic effects. nih.govdrugbank.com

Effect on the Medullary Chemoreceptor Trigger Zone (CTZ)

The antiemetic efficacy of this compound is also attributed to its influence on the medullary chemoreceptor trigger zone (CTZ). nih.govdrugbank.comselleckchem.comptgcn.comunirioja.essimsrc.edu.in The CTZ is a key component of the vomiting center in the medulla region of the brain. nih.govdrugbank.com By binding to and blocking muscarinic and histamine receptors within the vomiting center, this compound may prevent the activation of the CTZ, thereby reducing nausea and vomiting. nih.govdrugbank.comptgcn.com

Orexigenic Effects and Associated Research

This compound has been associated with claims of orexigenic (appetite-stimulating) effects, which have led to its use in certain contexts for weight gain. unirioja.esmims.comresearchgate.netscielo.brscielo.br

The claims regarding this compound's efficacy as an appetite stimulant, particularly in children, have been met with significant scientific scrutiny and controversy. drugbank.comunirioja.esresearchgate.netdineshthakur.comnih.govualberta.caresearchgate.net Several sources indicate that this indication has not been validated through robust clinical evidence. drugbank.comunirioja.esdineshthakur.comnih.govualberta.caresearchgate.net Reviews of available literature suggest that trials supporting these claims, often published before 1991, were underpowered and employed doubtful methodologies, with a notable absence of articles from indexed journals in recent decades. researchgate.netdineshthakur.comnih.govresearchgate.net Medical communities have voiced criticism against the use of this compound as an appetite stimulant due to the lack of convincing literature. researchgate.netdineshthakur.comnih.govresearchgate.net In some regions, regulatory bodies have even recommended the discontinuation of this compound for this specific indication due to insufficient clinical data to demonstrate its efficacy. dineshthakur.comualberta.caresearchgate.net

Despite the controversy surrounding its use in humans as an appetite stimulant, some animal studies have explored its orexigenic potential. For instance, research on pigs has investigated the effects of this compound hydrochloride on growth and fattening performance. A study utilizing a completely randomized block design with four treatments and six repetitions (24 experimental units) involving Landrace pigs with an initial live weight of approximately 18 kg, identified a specific treatment level as optimal for efficiency and food conversion. ojafr.comresearchgate.net

Table 1: Effects of this compound Hydrochloride on Pig Final Weight in a Growth and Fattening Study ojafr.comresearchgate.net

Treatment GroupThis compound HCl Level (mg/kg/animal/week)Final Weight (kg) (Mean ± SD)
T1(Control/Lower Level)48.5 ± 6
T2(Intermediate Level)47 (totaled)
T30.05053.83 ± 5
T4(Higher Level)47 (totaled)

Note: T1, T2, and T4 descriptions are inferred from the context of T3 being the "best level" and the comparative final weights. The original source describes T2 and T4 as having a "totaled" final weight of 47 kg, implying a combined or average value for those groups, which is presented as such here. researchgate.net

The T3 treatment, with this compound at 0.050 mg/kg/animal/week, demonstrated the best performance in terms of growing and fattening efficiency and food conversion in treated animals. ojafr.comresearchgate.net

Historically, this compound was introduced and approved by the FDA in 1957. drugbank.comunirioja.es Following its initial approval, it was promoted as an appetite stimulant for children in syrup form. drugbank.comunirioja.es However, this specific indication has not been subsequently validated through robust scientific inquiry. drugbank.comunirioja.es In contemporary medical practice, the routine use of appetite stimulants for all children to enhance growth is generally not accepted by most authors, even in cases of failure to thrive, where appetite stimulants are not considered a primary management option. researchgate.netnih.govresearchgate.net The current evidence base is considered insufficient to recommend its use for appetite stimulation. nih.govresearchgate.net

Pharmacokinetics and Biotransformation of Buclizine

Absorption Characteristics

Buclizine is readily absorbed following oral administration. drugbank.comnih.gov

Distribution Profile

Information regarding the detailed distribution profile of this compound, such as its volume of distribution (Vd) or precise plasma protein binding percentage, is not extensively documented in the available literature. drugbank.com The volume of distribution is a theoretical pharmacokinetic parameter indicating the extent to which a drug redistributes from plasma into other tissue compartments. nih.gov While general principles of pharmacokinetics suggest that drugs can bind to various tissue proteins, influencing their distribution and retention, specific data for this compound's tissue distribution to particular organs is not specified. researchgate.netwikipedia.orgvulcanchem.comcphi-online.com One study indicated that this compound exhibits a binding affinity to human translationally controlled tumor protein (TCTP) with an apparent equilibrium binding constant of 433 ± 47.1 μM. nih.gov

Metabolic Pathways and Enzyme Systems Involved

This compound undergoes metabolism primarily in the liver. drugbank.comnih.gov

The liver is the principal organ responsible for the metabolism of this compound. drugbank.comnih.gov Hepatic metabolism aims to convert lipid-soluble compounds into more water-soluble forms, facilitating their excretion from the body. medicines.org.uknih.gov This process typically involves various enzyme systems.

While this compound is known to undergo hepatic metabolism, specific details regarding the identification and characterization of its key metabolites, including their chemical structures or pharmacological activities, are not explicitly provided in the available search results. drugbank.comnih.govhmdb.caaxios-research.com Similarly, the precise enzyme systems, such as specific cytochrome P450 (CYP) isoforms, responsible for this compound's biotransformation have not been identified. drugbank.comnih.gov Cytochrome P450 enzymes are a superfamily of enzymes crucial for the phase I metabolism of many drugs, introducing reactive or polar groups to xenobiotics. mdpi.comcancernetwork.comwikipedia.org

Elimination and Excretion Dynamics

The elimination half-life of this compound is approximately 15 hours. medicines.org.uk Another reported half-life is 5.3 ± 3.01 hours. nih.gov The primary routes of drug elimination from the body, following metabolism, generally involve excretion via urine and bile. medicines.org.uknih.govjustintimemedicine.commedbullets.com However, the specific route and percentage of this compound or its metabolites excreted unchanged in urine or feces are not detailed in the provided information. drugbank.com

Summary of Key Pharmacokinetic Parameters for this compound

ParameterValueReference
Oral Absorption RateRapid drugbank.comnih.gov
Time to Peak Plasma Conc. (Tmax)~3 hours medicines.org.uk
Site of AbsorptionSmall Intestine medicines.org.uk
Metabolism SiteHepatic (Liver) drugbank.comnih.gov
Elimination Half-life~15 hours (also reported as 5.3 hours) medicines.org.uknih.gov

Preclinical Research and Investigational Studies of Buclizine

In vivo Animal Models and Efficacy Assessment

In vivo animal models are crucial for assessing the physiological effects of a compound and are widely used in preclinical research for nausea and vomiting.

The antiemetic properties of drugs are evaluated in various animal models that can exhibit a vomiting reflex, such as ferrets and dogs, or show nausea-like behaviors, like rats and the house musk shrew (Suncus murinus). nih.govndineuroscience.comfrontiersin.orgndineuroscience.com These models are considered standard for testing the efficacy of anti-nausea and anti-vomiting agents. ndineuroscience.com

Emesis can be induced in these models through several methods to simulate different clinical scenarios:

Chemotherapy-induced emesis: Agents like cisplatin (B142131) are administered to mimic the nausea and vomiting experienced by cancer patients. ndineuroscience.com

Motion-induced emesis: Animals such as the house musk shrew are subjected to horizontal displacement to screen for drugs effective against motion sickness. ndineuroscience.com

Dopaminergic and serotonergic agonists: Compounds like apomorphine (B128758) are used to stimulate the chemoreceptor trigger zone directly. ndineuroscience.com

Buclizine's established antiemetic efficacy is attributed to its central anticholinergic and antihistaminic actions, which depress labyrinth excitability and may affect the medullary chemoreceptor trigger zone. drugbank.com While specific in vivo preclinical studies detailing the testing of this compound in these models are not extensively available in the public domain, its mechanism of action aligns with pathways known to be targeted by antiemetic drugs validated in these animal models. For example, a study assessing lycorine-induced emesis in dogs evaluated the efficacy of various receptor antagonists, including the antihistamine diphenhydramine, providing a framework for how a compound like this compound would be assessed. nih.govresearchgate.net

Models for Vertigo and Motion Sickness

This compound's efficacy in managing vertigo and motion sickness is attributed to its antihistaminic and anticholinergic properties, which primarily affect the vestibular system and the chemoreceptor trigger zone in the brain. drugbank.comwikipedia.org Preclinical evaluation of these properties involves various animal models designed to induce symptoms analogous to human motion sickness and vertigo.

Rodent models are commonly employed in motion sickness research. frontiersin.org These models often use rotation to create a sensory conflict between the visual and vestibular systems, leading to behaviors considered proxies for nausea, such as pica (the consumption of non-nutritive substances like kaolin) and conditioned taste avoidance. frontiersin.org For instance, a rat model may involve placing the animal in a restrainer on a rotating platform to induce vestibular stimulation while limiting visual and proprioceptive inputs. frontiersin.org The effectiveness of a compound like this compound would be quantified by its ability to reduce these specific behaviors compared to a control group.

While studies specifically detailing this compound in these models are not extensively documented in recent literature, research on the closely related piperazine (B1678402) derivative, meclizine (B1204245), provides insight into the methodologies used. In a murine model, meclizine was tested for its effects on central nervous system oxygen toxicity, a condition of concern for divers who may also suffer from seasickness. nih.gov In such studies, animals are administered the drug before being exposed to the motion stimulus, and their subsequent behavioral and physiological responses are meticulously recorded. nih.gov The primary mechanism investigated is the drug's ability to depress labyrinthine excitability and reduce stimulation of the vestibular apparatus. wikipedia.org

Studies on Appetite Stimulation in Animal Models

This compound has been investigated as a non-hormonal appetite stimulant, with preclinical studies in animal models providing foundational evidence for this application. researchgate.net These studies aim to determine the compound's effect on weight gain, feed intake, and food conversion efficiency. ojafr.comfao.org

One significant study evaluated the effects of different levels of this compound hydrochloride in the diet of Landrace pigs during their growth and fattening stages. researchgate.netojafr.com The study was conducted over 12 weeks with 24 pigs, divided into four treatment groups. ojafr.comfao.org The results indicated that a specific supplementation level of this compound was most effective for improving weight gain and food conversion. ojafr.comfao.org The group receiving 0.050 mg/kg of this compound per week (T3) showed the best performance, achieving a higher final weight compared to the control group (T1) and other treatment groups (T2 and T4). researchgate.netojafr.comfao.org This orexigenic (appetite-stimulating) effect is believed to be linked to its sedative and anticholinergic actions on the central nervous system. researchgate.net Earlier experimental studies also noted appetite stimulation as an effect in rats and dogs. nih.gov

Table 1: Effects of this compound Hydrochloride on Pig Growth and Fattening

Treatment Group This compound Level (mg/kg/animal/week) Mean Final Weight (kg)
T1 Control (0) 48.5 ± 6
T2 0.025 47.0
T3 0.050 53.83 ± 5
T4 0.1 47.0

Data sourced from a 12-week study on Landrace pigs. researchgate.netojafr.comfao.org

Exploration of Other Potential Therapeutic Applications in Animals

Beyond its established uses, the therapeutic potential of this compound and related compounds has been explored in animal models for other conditions. While specific preclinical studies on this compound for novel applications are limited in available literature, research on similar first-generation H1 antagonists provides a framework for potential investigation. For example, some first-generation antihistamines have been evaluated for their effects on postoperative nausea and emesis in animal models. researchgate.net

The structural and pharmacological similarities between this compound and other piperazine derivatives, like meclizine, suggest that this compound could be investigated for similar expanded applications. For instance, meclizine has been studied in a murine model to assess its impact on central nervous system oxygen toxicity, demonstrating that animal models are used to explore the effects of this drug class in specialized physiological contexts. nih.gov Such preclinical research is crucial for identifying new therapeutic avenues and understanding the broader pharmacological profile of a compound before considering human trials for new indications.

Molecular Docking and Computational Studies

Computational methods are integral to modern drug discovery for elucidating the interactions between a drug molecule (ligand) and its biological target (protein). nih.gov These in silico techniques, including molecular docking, thermodynamic analysis, and molecular dynamics simulations, provide insights into the molecular basis of a drug's action, guiding the design and optimization of new therapeutic agents. nih.gov

Ligand-Protein Interactions and Binding Modes

This compound functions primarily as an antagonist of the histamine (B1213489) H1 receptor and, to some extent, muscarinic acetylcholine (B1216132) receptors. drugbank.com Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a receptor's binding site. This method helps to understand the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex.

For this compound, docking studies would model its interaction with the H1 receptor. As an H1-antihistamine, this compound interferes with the action of histamine by occupying its binding site on the receptor, thereby preventing the downstream inflammatory and allergic responses. The piperazine core and the attached aromatic groups—(4-chlorophenyl)(phenyl)methyl and 4-tert-butylbenzyl—are critical for this interaction. unirioja.es Docking simulations would analyze how these structural components fit within the receptor's binding pocket and identify the key amino acid residues involved in anchoring the molecule. This computational analysis provides a static, three-dimensional model of the interaction that is fundamental to understanding its antagonist activity. core.ac.ukwhiterose.ac.uk

Thermodynamic and Kinetic Investigations of this compound

Thermodynamic and kinetic studies provide quantitative data on the stability and dynamics of the drug-receptor complex. nih.govresearchgate.netnih.gov Computational investigations have been performed to determine the thermodynamic parameters of this compound. One study used Monte Carlo and semi-empirical methods to analyze this compound alongside other antihistamines. unirioja.es

This research calculated various energy parameters at both environmental (298 K) and body (310 K) temperatures. unirioja.es At body temperature, this compound exhibited the highest kinetic energy among the studied antihistamines. unirioja.es The study also estimated thermodynamic properties like Gibbs free energy (ΔG) and enthalpy (ΔH) using quantum mechanics calculations, which are crucial for understanding the spontaneity and nature of the binding process. unirioja.es Further research has focused on determining the thermodynamic protonation constant (pKa) values for this compound in different solvent mixtures, which is important for understanding its behavior in physiological environments. researchgate.net

Table 2: Calculated Thermodynamic Parameters for this compound

Parameter Method Calculated Value (kcal/mol)
Kinetic Energy (at 310 K) Monte Carlo 59.13
Total Energy (initial, at 310 K) Monte Carlo 132.7
Total Energy (final, at 310 K) Monte Carlo 126.7
Gibbs Free Energy (ΔG) B3LYP/6-31G 0.67
Enthalpy (ΔH) B3LYP/6-31G 0.75

Data derived from computational thermodynamic investigation. unirioja.es

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a dynamic perspective of the ligand-protein interaction, complementing the static view provided by molecular docking. mdpi.comyoutube.com By simulating the movements of atoms over time, MD can reveal how a ligand and its target protein adapt to each other upon binding, the stability of the complex, and the influence of the surrounding solvent. nih.govnih.gov

While specific, large-scale MD simulation studies focused solely on this compound are not widely published, the methodology is standard for its drug class. An MD simulation of the this compound-H1 receptor complex would start with the docked pose and simulate its behavior over nanoseconds or microseconds. mdpi.com Such a simulation could reveal the flexibility of the binding pocket, identify stable and transient interactions, and calculate the binding free energy with greater accuracy. researchgate.net For example, simulations can show how water molecules mediate interactions at the binding interface or how conformational changes in the receptor are induced by the ligand. researchgate.net These dynamic insights are critical for a comprehensive understanding of this compound's mechanism of action at the molecular level. mdpi.com

Preclinical Toxicology and Safety Pharmacology Studies

Acute and Chronic Toxicity Assessments

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. For this compound, acute oral toxicity has been evaluated in rodent models. The median lethal dose (LD50) and toxic dose lowly (TDLO) have been reported, providing an indication of its short-term safety margin.

Table 1: Acute Toxicity of this compound in Rodents
SpeciesRoute of AdministrationToxicity EndpointValue
MouseOralLD502100 mg/kg
RatOralTDLO360 mg/kg

Safety Pharmacology in Organ Systems

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests typically focuses on the central nervous, cardiovascular, and respiratory systems.

Central Nervous System (CNS): this compound is known to be a central nervous system depressant. nih.gov Its anticholinergic and antihistaminic properties contribute to these effects, which are related to its mechanism of action. nih.gov

Cardiovascular and Respiratory Systems: Specific preclinical safety pharmacology studies detailing the effects of this compound on cardiovascular parameters (such as heart rate, blood pressure, and ECG) and respiratory function are not described in the available literature.

Genotoxicity and Carcinogenicity Assessments

Genotoxicity assays are conducted to detect if a compound can induce damage to genetic material (DNA). Carcinogenicity studies are long-term assessments to determine the potential of a substance to cause cancer. For this compound, specific data from standard genotoxicity batteries (e.g., Ames test, chromosomal aberration assays) or long-term carcinogenicity bioassays in animals are not available in the public domain.

Reproductive and Developmental Toxicity Studies

Reproductive and developmental toxicity studies assess the potential for a compound to interfere with fertility and normal development.

Fertility and Early Embryonic Development: A safety data sheet for this compound dihydrochloride (B599025) notes that the compound is "suspected of damaging fertility or the unborn child." However, specific preclinical studies evaluating parameters of male and female fertility and early embryonic development were not found in the reviewed literature.

Embryo-Fetal Development (Teratogenicity): An early study conducted in 1966 identified a teratogenic effect of this compound in rats. nih.gov This suggests a potential for the compound to cause developmental abnormalities. However, detailed data from this study, such as the doses administered, the nature of the malformations, and their incidence, are not available in the abstract. nih.gov

Clinical Research of Buclizine in Therapeutic Applications

Clinical Efficacy in Primary Indications

Buclizine, a piperazine-derivative antihistamine, has been clinically evaluated for several primary therapeutic uses, leveraging its antiemetic, antivertigo, and anticholinergic properties. drugbank.comnih.gov

Motion Sickness Prevention and Treatment

This compound is primarily utilized for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness. drugbank.comzeelabpharmacy.comapollopharmacy.in Its mechanism of action involves depressing labyrinth excitability and vestibular stimulation. drugbank.comnih.gov The drug acts on the vomiting center in the brain to reduce symptoms. apollopharmacy.in1mg.com By blocking histamine (B1213489) H1 receptors in the vomiting center, it helps to reduce the overstimulation of neural pathways from the vestibular apparatus that occurs during motion. drugbank.com Clinical experience has established its role in alleviating the common symptoms of motion sickness. practo.com

Management of Vertigo and Vestibular Disorders

This compound is indicated for managing vertigo associated with diseases affecting the vestibular system. drugbank.comnih.gov It helps manage vertigo by calming the inner ear and balance centers, which can be beneficial in conditions such as Meniere's disease. apollopharmacy.in The therapeutic effect is attributed to its ability to depress vestibular end-organ excitability and its influence on the medullary chemoreceptor trigger zone. drugbank.com While effective for symptomatic control of acute vertigo, some guidelines caution against the routine long-term use of vestibular suppressants like this compound as they may interfere with natural vestibular compensation. vestibular.orgdroracle.ai

Treatment of Nausea and Vomiting

The antiemetic properties of this compound extend to nausea and vomiting stemming from various causes. pharmeasy.inpediatriconcall.com Its central anticholinergic and antihistaminic effects are considered key to its efficacy in this regard. drugbank.com

This compound has been studied for the treatment of nausea and vomiting during pregnancy. drugbank.comnih.gov A clinical trial published in 1956 investigated the use of this compound hydrochloride for this purpose. bmj.comnih.govdrugbank.com While antihistamines as a class are considered for treating nausea and vomiting in pregnancy, specific data on this compound's comparative efficacy from recent, large-scale trials is limited. newcastle-biostatistics.comnih.govnihr.ac.uk

The clinical applications of this compound include reducing symptoms of nausea after surgery. zeelabpharmacy.com Its general antiemetic action, which involves blocking histamine receptors in the brain's vomiting center, makes it a therapeutic option for nausea and vomiting linked to various medical conditions. drugbank.comzeelabpharmacy.com

Investigational Clinical Applications

Beyond its primary indications, this compound has been explored for other potential therapeutic uses. It has been studied in the treatment of migraine attacks, often in combination with analgesics. drugbank.comnih.govpediatriconcall.com Another area of investigation has been its use as an appetite stimulant, particularly in children. drugbank.comdrugbank.com However, this indication has not been validated, and its use for this purpose has been a subject of debate due to a lack of robust, recent clinical evidence. 1mg.comnih.gov

Clinical Trial Data Overview

IndicationKey Findings
Motion Sickness Effectively prevents and treats nausea, vomiting, and dizziness by depressing vestibular stimulation. drugbank.comnih.govapollopharmacy.in
Vertigo Manages symptoms by calming inner ear and balance centers; effective for acute episodes. drugbank.comapollopharmacy.in
Nausea & Vomiting (Pregnancy) Historical clinical trials have investigated its use for vomiting during pregnancy. bmj.comnih.govdrugbank.com
Migraine (Investigational) Studied as a potential treatment for acute migraine attacks. drugbank.comnih.govpediatriconcall.com
Appetite Stimulation (Investigational) Previously explored as an appetite stimulant, but this use is not currently validated by strong clinical evidence. 1mg.comnih.gov

Migraine Attack Management

This compound has been clinically investigated as a component of combination therapies for the management of acute migraine attacks. Its utility in this context is primarily attributed to its antiemetic properties, which address the nausea and vomiting frequently associated with migraines.

A notable application of this compound is in a compound analgesic and anti-emetic formulation. One such product, known as Migraleve, combines this compound hydrochloride with paracetamol and codeine phosphate. ctfassets.netmedicines.org.uk This formulation is designed for the short-term treatment of acute moderate pain associated with migraine attacks when analgesics like paracetamol, ibuprofen, or aspirin alone are insufficient. ctfassets.net The inclusion of this compound specifically targets the symptoms of nausea and vomiting that accompany the migraine headache. medicines.org.uk

Clinical research has demonstrated the efficacy of such combination products. A double-blind, randomized, crossover trial involving 34 patients with migraines found that a compound formulation containing this compound hydrochloride (6.25 mg), paracetamol (500 mg), codeine phosphate (8 mg), and dioctyl sodium sulphosuccinate (10 mg) was significantly effective in reducing the severity of acute migraine attacks. nih.gov The study highlighted that the treatment was effective regardless of the patient's duration of migraine history. nih.gov

The rationale for this combination therapy is based on a multi-faceted approach to symptom relief. While paracetamol and codeine phosphate act as analgesics to alleviate headache pain, this compound functions as an antiemetic to control nausea and vomiting. medicines.org.ukstuffthatworks.health

Below is a data table summarizing the composition of a combination therapy for migraine containing this compound.

ComponentDosage per TabletTherapeutic Role
This compound Hydrochloride6.25 mgAntiemetic (anti-nausea)
Paracetamol500 mgAnalgesic (pain relief)
Codeine Phosphate8 mgAnalgesic (pain relief)

Appetite Stimulation in Clinical Contexts

This compound has been explored and utilized as an appetite stimulant, particularly in pediatric populations experiencing poor eating habits. ctfassets.net The mechanism behind this effect is not fully elucidated but is thought to be a secondary property of its antihistaminic and anticholinergic actions.

The use of this compound as an appetite stimulant has been noted in various clinical contexts where weight gain is desired. researchgate.net It is often included in syrup formulations, sometimes in combination with other vitamins and minerals, to encourage appetite and promote weight gain. researchgate.net

The promotion of this compound as an appetite stimulant for weight gain in children has been a subject of clinical discussion. nih.gov Syrup formulations of the drug have been marketed for this purpose. nih.gov However, the evidence supporting its widespread use in pediatric populations has been questioned by some in the medical community. nih.govpediatriconcall.com

Concerns have been raised regarding the quality of the clinical trials cited in promotional materials for this compound as a pediatric appetite stimulant. nih.gov A critical review noted that the trials mentioned were often underpowered, had questionable methodologies, and made exaggerated claims. nih.gov Furthermore, a search of medical literature has revealed a scarcity of recent, robust clinical trials published in indexed journals to substantiate this specific use of this compound. nih.gov Some experts suggest that appetite stimulants should not be routinely used for all children to enhance growth and are not a primary management option even in cases of failure to thrive. nih.gov

Limited comparative data exists for this compound against other appetite stimulants. Promotional literature for this compound has reportedly cited trials that include a comparison of weight gain with cyproheptadine, another antihistamine with appetite-stimulating properties. nih.gov However, as previously mentioned, the methodological quality of these trials has been criticized as being weak. nih.gov

Cyproheptadine has been more extensively studied as an appetite stimulant in various patient populations. pediatriconcall.comnih.gov While both this compound and cyproheptadine are first-generation antihistamines that can be used off-label for appetite stimulation, the body of evidence for cyproheptadine in this indication is more substantial. pediatriconcall.comnih.gov

The following table provides a brief comparison of this compound and cyproheptadine as appetite stimulants.

FeatureThis compoundCyproheptadine
Drug Class Piperazine (B1678402) derivative antihistamineFirst-generation antihistamine
Primary Indications Motion sickness, nausea, vomiting, vertigoAllergic rhinitis, urticaria
Appetite Stimulation Used off-label, particularly in pediatricsUsed off-label for appetite stimulation
Supporting Evidence Limited, with some studies criticized for methodological flawsMore extensive body of research available

Role in Pain Management (in combination therapies)

There is a lack of clinical research data to support the use of this compound in combination therapies for the management of chronic neuropathic pain. A review of the available medical literature does not indicate that this compound is a component of treatment regimens for this condition. The mainstays of pharmacological treatment for chronic neuropathic pain typically include anticonvulsants, antidepressants, and certain opioids, none of which are classes that this compound belongs to for this indication. ufl.edu

Similarly, there is no evidence from clinical trials to suggest a role for this compound in combination therapies for the management of chronic back pain. Standard pharmacological treatments for chronic back pain include nonsteroidal anti-inflammatory drugs (NSAIDs), muscle relaxants, antidepressants, and in some cases, opioids. nih.gov this compound is not mentioned in the literature as a therapeutic option for this type of chronic pain.

Lupus Nephritis

A review of current clinical research literature reveals a lack of specific studies or trials investigating the therapeutic application of this compound in the management of lupus nephritis. The established clinical applications for this compound are primarily as an antihistamine with antiemetic and anticholinergic properties, and its use has been studied for conditions like motion sickness and migraine. drugbank.comnih.gov There is no available data from clinical trials to support its use or to detail research findings for lupus nephritis.

Pain Associated with Certain Cancers

There is an absence of specific clinical research on the use of this compound for the management of pain directly associated with cancer. While other medications, including various classes of analgesics and adjuvant drugs, are utilized for cancer pain, this compound is not among the agents typically studied or recommended for this indication. cancer.orgnih.govecancer.org Its primary mechanism as a histamine H1 receptor antagonist does not align with the primary pathways for managing nociceptive or neuropathic cancer pain. nih.gov

Potential in Other Disorders (e.g., Propionic Acidemia, B-cell Lymphoma)

Based on available scientific and medical literature, there are no clinical studies or documented research exploring the potential use of this compound for the treatment of propionic acidemia or B-cell lymphoma. Propionic acidemia is a rare metabolic disorder requiring management strategies focused on dietary control and addressing metabolic crises. nih.govnih.govnewenglandconsortium.org B-cell lymphoma treatment involves complex chemotherapy, immunotherapy, and targeted therapy regimens. nih.govmdpi.com The pharmacological profile of this compound does not suggest a therapeutic role in these specific and complex disorders.

Drug-Drug Interactions and Polypharmacy Considerations

This compound, as a first-generation antihistamine with sedative and anticholinergic properties, has a significant potential for drug-drug interactions. nih.govpillintrip.com Careful consideration of a patient's complete medication profile is necessary to avoid adverse effects stemming from polypharmacy.

Interactions with Central Nervous System Depressants

The concurrent use of this compound with central nervous system (CNS) depressants can lead to an intensification of sedative effects. pillintrip.com this compound itself has CNS depressant activity, and this effect is additive. nih.gov This can result in increased drowsiness, dizziness, and impaired concentration and coordination. pillintrip.compediatriconcall.com Such interactions heighten the risk of accidents, particularly when driving or operating machinery. pillintrip.com

Interacting CNS Depressant ClassPotential Effect When Combined with this compoundExample Substances
AlcoholPotentiated CNS depression and sedative effects. pediatriconcall.comnih.govBeer, wine, spirits
Sedatives/HypnoticsEnhanced drowsiness and sedation. pillintrip.comBarbiturates, Benzodiazepines
TranquilizersIncreased sedative effect. pillintrip.com-
Opioid AnalgesicsAmplified drowsiness and potential for respiratory depression. pillintrip.comMorphine, Oxycodone
Other First-Generation AntihistaminesSignificantly amplified drowsiness and dizziness. pillintrip.comDiphenhydramine, Hydroxyzine

Interactions with Anticholinergic Agents

This compound possesses inherent antimuscarinic (anticholinergic) activity. pediatriconcall.com When co-administered with other drugs that also have anticholinergic effects, these properties can be potentiated, leading to an increased incidence and severity of related side effects. pillintrip.compediatriconcall.com

Interacting Anticholinergic Drug ClassPotential Effect When Combined with this compoundExample Substances
Tricyclic AntidepressantsIntensified side effects such as dry mouth, blurred vision, constipation, and urinary retention. pillintrip.comAmitriptyline, Imipramine
Antiparkinsonian AgentsIncreased anticholinergic side effects. pillintrip.comBenztropine
AtropineAdditive anticholinergic effects. pillintrip.comdrugbank.comAtropine
Monoamine Oxidase (MAO) InhibitorsCan heighten this compound's anticholinergic and sedative effects. pillintrip.com-

Interactions Affecting QTc Prolongation

The co-administration of this compound with other medications known to prolong the QTc interval can increase the risk of serious cardiac arrhythmias, such as torsades de pointes. tg.org.aunih.gov While this compound itself is listed as a drug with a possible risk of QTc prolongation, this risk is compounded when used in polypharmacy with other QTc-prolonging agents. drugbank.comdrugbank.com Caution is advised when combining such medications, especially in patients with pre-existing cardiac conditions or electrolyte imbalances. tg.org.aunih.gov

Interacting Drug ClassPotential Effect When Combined with this compoundExample Substances
Certain AntiarrhythmicsIncreased risk of QTc prolongation. drugbank.comnih.govAmiodarone, Sotalol, Quinidine
Certain AntipsychoticsIncreased risk of QTc prolongation. nih.govnih.govHaloperidol, Ziprasidone, Olanzapine
Certain AntibioticsIncreased risk of QTc prolongation. drugbank.comnih.govMacrolides (e.g., Azithromycin), Fluoroquinolones (e.g., Ciprofloxacin)
Certain AntidepressantsIncreased risk of QTc prolongation. drugbank.comnih.govCitalopram, Amitriptyline
Other AntihistaminesIncreased risk of QTc prolongation. drugbank.comAlimemazine, Desloratadine

Pharmacokinetic and Pharmacodynamic Interaction Mechanisms

The interaction mechanisms of this compound with other substances can be categorized into two primary types: pharmacokinetic and pharmacodynamic interactions. Pharmacokinetic interactions involve one drug altering the absorption, distribution, metabolism, or excretion of another, while pharmacodynamic interactions occur when drugs have additive or opposing effects at a common physiological target. mdpi.comnih.gov

This compound's clinically significant interactions are predominantly pharmacodynamic in nature, stemming from its properties as a central nervous system (CNS) depressant and its antimuscarinic (anticholinergic) activity. pediatriconcall.comdrugbank.com

CNS Depressants: When co-administered with other CNS depressants, such as alcohol, sedatives, hypnotics, or opioids, this compound can potentiate their effects. pediatriconcall.commims.com This additive interaction can lead to increased drowsiness, dizziness, and impairment of cognitive and motor skills. mims.commims.com

Anticholinergic Agents: this compound possesses anticholinergic properties. drugbank.com Concurrent use with other drugs that have antimuscarinic effects (e.g., tricyclic antidepressants, some antipsychotics, atropine) can intensify adverse effects such as dry mouth, blurred vision, urinary retention, and constipation. pediatriconcall.com

Apomorphine (B128758): The prior administration of this compound can diminish the emetic (vomiting-inducing) response to apomorphine. pediatriconcall.com

Pharmacokinetic interactions, such as those involving metabolic pathways (e.g., cytochrome P450 enzymes), are not as well-elucidated for this compound in the available literature. However, interactions have been noted where this compound can increase the serum concentration of certain thiazide diuretics (e.g., benzthiazide, chlorthalidone). drugbank.com Conversely, the therapeutic efficacy of this compound may be reduced when used with compounds like capsaicin. drugbank.com

A summary of key pharmacodynamic interactions is presented below.

Interacting Substance/ClassMechanism of InteractionPotential Clinical Outcome
CNS Depressants (e.g., alcohol, sedatives) Additive CNS depressionEnhanced drowsiness, dizziness, impaired coordination pediatriconcall.commims.com
Anticholinergic Drugs Additive anticholinergic effectsIncreased risk of dry mouth, blurred vision, urinary retention pediatriconcall.com
Apomorphine Antagonism of emetic effectDecreased effectiveness of apomorphine as an emetic pediatriconcall.com

Adverse Event Profile and Risk-Benefit Analysis

The risk-benefit analysis of this compound is contingent upon the clinical indication for its use. As a treatment for nausea, vomiting, and dizziness associated with motion sickness, its efficacy is weighed against a profile of generally mild but potentially impairing adverse events. drugbank.commedindia.net The most common side effects are related to its sedative and anticholinergic properties. pediatriconcall.com

The use of this compound as an appetite stimulant, particularly in children, has been a subject of controversy due to a lack of robust, modern clinical evidence to support this indication. nih.govresearchgate.net Some regulatory bodies, such as the Indian government, have banned its use for this purpose, citing the absence of data to justify its rational use for increasing hunger. 1mg.com This regulatory action significantly shifts the risk-benefit balance against its use for appetite stimulation, as the potential risks are not offset by proven benefits. nih.gov1mg.com

Neurological Adverse Events

The most frequently reported adverse events associated with this compound involve the central nervous system, a direct consequence of its CNS depressant effects. mims.commims.com

Drowsiness and Sedation: Sleepiness is a very common side effect, which can impair a patient's ability to drive, operate machinery, or perform tasks requiring mental alertness. 1mg.commedindia.netpracto.com

Dizziness and Incoordination: Patients may experience dizziness and a loss of coordination, increasing the risk of falls. pediatriconcall.commedindia.net

Headache: Headache is another commonly reported neurological side effect. mims.commims.commedindia.net

Convulsions (Seizures): In some cases, convulsions have been reported as a potential adverse effect. practo.com

Neurological Adverse EventDescription
Drowsiness/Sleepiness A state of sedation and reduced alertness, which may impair physical and mental abilities. mims.compracto.com
Dizziness A sensation of lightheadedness or unsteadiness. mims.commedindia.net
Incoordination Difficulty with voluntary muscle movement and balance. pediatriconcall.commedindia.net
Headache Pain in the head. mims.commims.com
Convulsions (Seizures) Rare but serious events involving sudden, uncontrolled electrical disturbance in the brain. practo.com

Gastrointestinal Adverse Events

Gastrointestinal side effects are also common, largely attributable to the drug's anticholinergic properties. mims.commims.com

Dry Mouth: A frequent complaint resulting from decreased saliva production. medindia.netapollopharmacy.in

Nausea and Vomiting: While used to treat nausea and vomiting, this compound can paradoxically cause these symptoms in some individuals. pediatriconcall.commedindia.netmedindia.net

Other Effects: Diarrhea, dyspepsia (indigestion), and epigastric or stomach pain have also been reported. pediatriconcall.commims.commims.commedindia.net

Ocular Adverse Events

This compound's antimuscarinic action can affect the eyes. mims.commims.com

Blurred Vision: This is the most commonly cited ocular side effect. mims.commedindia.netmedindia.net It may result from the drug's effect on the muscles that control the shape of the lens for focusing (decreased accommodation). richmondeye.com

Increased Intraocular Pressure: Due to its anticholinergic properties, which can cause pupillary dilation (mydriasis), this compound should be used with caution in patients with increased eye pressure or a predisposition to angle-closure glaucoma. pediatriconcall.comapollopharmacy.inrichmondeye.com

Hypersensitivity Reactions

Allergic reactions to this compound can occur. The drug is contraindicated in patients with a known hypersensitivity to it. pediatriconcall.commedindia.net The primary manifestation of hypersensitivity is typically dermatological.

Skin Rash: Reports include the appearance of a rash or a maculopapular rash. mims.commims.commedindia.net

Special Patient Populations and Considerations

The use of this compound requires special consideration in certain patient populations due to an increased risk of adverse effects or lack of data.

Pediatric Population: this compound is contraindicated in newborns. pediatriconcall.commedindia.net Its use as an appetite stimulant in children is not supported by strong evidence and has been a source of debate and regulatory concern. nih.govsemanticscholar.org

Pregnancy and Lactation: Use during pregnancy and lactation is listed as a contraindication or a condition requiring caution, as safety has not been definitively established. mims.commedindia.net

Patients with Pre-existing Medical Conditions: Caution is advised for patients with the following conditions:

Glaucoma: Particularly narrow-angle glaucoma, due to the risk of increased intraocular pressure. pediatriconcall.comapollopharmacy.in

Gastrointestinal or Bladder Neck Obstruction: Including enlarged prostate, as the anticholinergic effects can worsen urinary retention and GI motility issues. mims.comapollopharmacy.in

Hepatic or Renal Impairment: Patients with liver or kidney problems may have altered drug metabolism and excretion, potentially increasing the risk of adverse effects. medindia.netpracto.com

Epilepsy: Caution is warranted in patients with a history of seizure disorders. medindia.netpracto.com

Cardiovascular Disease: The use of this compound in patients with cardiovascular diseases should be approached with caution. practo.com

Use in Geriatric Patients

The use of this compound in geriatric patients warrants significant caution due to the increased risk of adverse effects in this population. pillintrip.com Age-related physiological changes can alter the pharmacokinetics and pharmacodynamics of drugs, making elderly individuals more susceptible to complications. nih.govnih.gov Antihistamines with sedative properties, such as this compound, are more likely to induce dizziness, sedation, confusion, and hypotension in older adults. pillintrip.com

Due to its anticholinergic properties, this compound is generally recommended to be avoided in the elderly. droracle.aiwikipedia.org These effects can lead to central nervous system impairment, including delirium and cognitive slowing, and peripheral effects like urinary retention and constipation. droracle.ai The risk of drug-induced urinary retention is particularly elevated in the geriatric population, often due to pre-existing conditions like benign prostatic hyperplasia. nih.gov

Pharmacokinetic considerations in the elderly include potential for drug accumulation due to age-related decline in renal function and changes in body composition that affect drug distribution. nih.govdroracle.ai Although specific clinical trials on this compound in a geriatric population are not well-documented in recent literature, the general principles of geriatric pharmacology suggest a cautious approach, starting with the lowest effective dose and monitoring closely for adverse events if its use is deemed necessary. droracle.ai

Key Considerations for this compound Use in Geriatric Patients
FactorConsiderationPotential Outcome
PharmacokineticsAltered drug metabolism and reduced renal clearance. nih.govIncreased drug half-life and potential for accumulation. droracle.ai
PharmacodynamicsIncreased sensitivity to anticholinergic and sedative effects. pillintrip.comHigher risk of confusion, dizziness, falls, and urinary retention. pillintrip.comdroracle.ai
PolypharmacyIncreased likelihood of drug-drug interactions.Enhanced CNS depression when used with other sedating medications. drugtodayonline.com

Use in Pediatric Patients

This compound has been investigated in pediatric patients for two primary indications: as an appetite stimulant and for the prevention of motion sickness. apollopharmacy.inresearchgate.net

The use of this compound as an appetite stimulant in children has been a subject of controversy. researchgate.netnih.gov Promotional materials have cited trials suggesting its efficacy in promoting weight gain. researchgate.net However, critical analysis of this evidence indicates that the supporting studies are dated, with the most recent one being published in 1991. researchgate.net These trials have been described as being underpowered and having questionable methodology. researchgate.net Furthermore, a comprehensive literature search revealed a lack of recent, well-designed clinical trials published in indexed journals to substantiate this claim. researchgate.netnih.gov The general consensus among many pediatric experts is that appetite stimulants are not a routine management option, even in children with failure to thrive. nih.gov

For the treatment of motion sickness, this compound is recognized as an antihistamine with antiemetic properties. pediatriconcall.com While it is used for this purpose, detailed, controlled clinical studies specifically evaluating the efficacy and safety of this compound for motion sickness in the pediatric population are limited in the available literature. researchgate.net

Summary of this compound Research in Pediatric Patients
IndicationResearch FindingsLevel of Evidence
Appetite StimulationOlder, underpowered studies with methodological concerns suggest a potential effect on weight gain. researchgate.net No recent, robust clinical trials support this use. nih.govLow
Motion SicknessClassified as an effective antiemetic for motion sickness. pediatriconcall.comLimited specific pediatric clinical trial data available. researchgate.net

Contraindications and Precautions

The use of this compound is associated with several contraindications and precautions due to its mechanism of action.

Contraindications:

Hypersensitivity: A known hypersensitivity to this compound or any of its components is an absolute contraindication. pediatriconcall.com

Neonates: this compound is contraindicated in neonates. pediatriconcall.com

Precautions:

Glaucoma: this compound should be used with caution in patients with angle-closure glaucoma or a predisposition to it, as its anticholinergic effects can increase intraocular pressure. pediatriconcall.comdrugtodayonline.com

Gastrointestinal Obstruction: Caution is advised in patients with gastrointestinal obstruction due to the drug's potential to decrease motility. pediatriconcall.commims.com

Urinary Retention and Bladder Neck Obstruction: Conditions such as prostatic hyperplasia or bladder neck obstruction are relative contraindications, as this compound can exacerbate urinary retention. mims.comnih.govapollopharmacy.in

Severe Liver or Kidney Impairment: Patients with severe hepatic or renal disease should use this compound with caution. drugtodayonline.comtruemeds.in

Central Nervous System (CNS) Depression: this compound can cause drowsiness and dizziness. pediatriconcall.com Concurrent use with other CNS depressants, including alcohol, barbiturates, and tranquilizers, may potentiate these effects. pillintrip.comdrugtodayonline.com Patients should be warned against operating machinery or driving if they are affected. mims.com

Respiratory Conditions: Caution is advised for patients with a history of asthma or other respiratory conditions. drugtodayonline.com

Table of Chemical Compounds Mentioned
Compound Name
This compound
Ethanol
Lithium

Analytical Methodologies for Buclizine Quantification and Characterization

Chromatographic Techniques

Gas Chromatography (GC)

Gas Chromatography (GC) is a recognized analytical tool for the determination of buclizine semanticscholar.orgnih.gov. This technique is particularly valuable for separating and quantifying volatile components within complex mixtures, offering superior selectivity compared to some other methods, especially when dealing with compounds that possess similar spectroscopic properties diva-portal.org. GC is routinely utilized for quantitative analysis in product control and production processes, playing a significant role in quality assurance within the pharmaceutical industry diva-portal.org. While GC is applicable for this compound analysis, specific detailed research findings regarding chromatographic conditions (e.g., column type, flow rate, specific detectors, retention times) for this compound quantification via GC were not extensively detailed in the provided search results.

Spectroscopic Methods

Spectroscopic methods leverage the interaction of electromagnetic radiation with this compound to provide both quantitative and qualitative information about the compound.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely utilized method for the assay of this compound due to its simplicity, accuracy, and reproducibility semanticscholar.orgkab.ac.ugresearchgate.net. This technique involves measuring the absorbance of this compound solutions at specific wavelengths. For this compound hydrochloride, a maximum absorbance (λmax) has been observed at 272 nm when dissolved in chloroform (B151607) ijpsr.info. Other studies have reported λmax values at 229 nm in isopropyl alcohol and within the range of 218–226 nm for quantitative analysis researchgate.net. Additionally, this compound has shown two maxima at 230 nm and 209 nm in UV/Vis spectra researchgate.net.

A simple UV spectrophotometric method for this compound hydrochloride has been developed using methanol (B129727) as a solvent, demonstrating linearity in the concentration range of 10-50 µg/ml ajrconline.org.

Table 1: Key Parameters for UV-Vis Spectrophotometric Quantification of this compound

Method TypeAnalyteSolventWavelength (λmax)Linearity RangeCorrelation Coefficient (r)Reference
Direct UVThis compound HClChloroform272 nmNot specifiedNot specified ijpsr.info
Direct UVThis compound HClIsopropyl Alcohol229 nmNot specifiedNot specified researchgate.net
Direct UVThis compound HClNot specified218-226 nmNot specifiedNot specified researchgate.net
Direct UVThis compoundNot specified230 nm, 209 nmNot specifiedNot specified researchgate.net

Derivative spectrophotometry is an advanced UV-Vis technique employed to enhance the resolution of overlapping spectra and minimize interferences from excipients or co-formulated drugs. For this compound hydrochloride, a second derivative spectroscopic method has been successfully developed, identifying a λmax at 234 nm when using methanol as the solvent ajrconline.orgi-scholar.inajrconline.org. This method demonstrated linearity in the concentration range of 10-50 µg/ml, with a correlation coefficient of 0.994 ajrconline.org. Recovery studies for this method reported a high percentage recovery of 98.95%, indicating its accuracy and precision ajrconline.org. The derivative spectrophotometric method has been favored over certain charge-transfer methods due to its higher sensitivity, cost-effectiveness, and readily available equipment tandfonline.com.

Table 2: Parameters for Derivative Spectrophotometric Quantification of this compound Hydrochloride

Charge-transfer complex formation methods offer a sensitive approach for the spectrophotometric determination of this compound, relying on the interaction between this compound (acting as an n-donor) and various electron acceptors semanticscholar.orgkab.ac.ugresearchgate.net. One such method involves the formation of a charge-transfer complex between this compound and iodine (as a π-acceptor), which can be measured spectrophotometrically at 295 nm and 355 nm tandfonline.com. A Job's plot analysis indicated a 1:1 stoichiometric ratio for the complex formed between this compound and iodine, and Beer's law was obeyed within a concentration range of 4-30 µg/ml tandfonline.com.

Other chromogenic reagents employed in charge-transfer complex formation methods for this compound include tannic acid/p-N-methyl aminophenol sulphate (PMAP)-Cr(VI) and cobalt thiocyanate (B1210189) (CTC) semanticscholar.orgkab.ac.ug. Additionally, inner complex formation methods have been proposed using sodium nitroprusside, hydroxylamine (B1172632) hydrochloride, and sodium carbonate, with absorbance measurements taken at 440 nm semanticscholar.org.

Table 3: Parameters for Charge-Transfer Complex Formation Methods for this compound

Reagents/Complex TypeAnalyteWavelength (λmax)StoichiometryLinearity RangeReference
Iodine (π-acceptor)This compound295 nm, 355 nm1:1 (Drug:Iodine)4-30 µg/ml tandfonline.com
Tannic acid/PMAP-Cr(VI)This compoundNot specifiedNot specifiedNot specified semanticscholar.orgkab.ac.ug
Cobalt Thiocyanate (CTC)This compoundNot specifiedNot specifiedNot specified semanticscholar.orgkab.ac.ug
Sodium Nitroprusside, Hydroxylamine HCl, Sodium CarbonateThis compound440 nmNot specifiedNot specified semanticscholar.org

Infrared (IR) spectroscopy is a fundamental technique for the characterization of this compound, providing information about its functional groups and molecular structure nih.govresearchgate.netscribd.com. This method measures the absorption of infrared radiation by the sample, leading to vibrational and rotational energy changes within the molecule frontiersin.org. The resulting spectrum displays characteristic absorption bands whose positions, intensities, and shapes correspond to specific functional groups frontiersin.org.

IR spectra of this compound are typically recorded using the KBr pellet method researchgate.netyoutube.com. Comprehensive profiles of this compound include assignments for major infrared absorption bands, which are crucial for confirming the identity and purity of the compound researchgate.net. IR spectroscopy can also be used to identify different polymorphic forms of a substance frontiersin.org.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, is a powerful tool for the structural elucidation and characterization of this compound nih.govresearchgate.netscribd.com. NMR spectroscopy is highly effective in distinguishing subtle differences in chemical structures, including isomers, which is vital for understanding the properties of pharmaceutical compounds oxinst.comlibretexts.org.

The ¹H and ¹³C NMR spectra of this compound have been recorded, for instance, using a 200 MHz spectrometer with CDCl₃ as the solvent researchgate.net. Detailed spectral assignments for this compound's ¹H and ¹³C NMR are typically available in comprehensive chemical profiles, providing insights into the specific chemical environments of the hydrogen and carbon atoms within the this compound molecule researchgate.net. These assignments include chemical shifts and coupling constants, which are unique fingerprints of the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry (MS) plays a vital role in the identification and structural elucidation of this compound. Electron impact (EI) mass spectrometry, often coupled with gas chromatography (GC-MS), has been utilized for the analysis of this compound. Studies have reported the acquisition of mass spectra for this compound using an electron impact method with a Varian 320-GC/MS spectrometer. researchgate.net The technique allows for the detailed examination of fragmentation patterns, which are characteristic fingerprints of the molecule. researchgate.net

The PubChem database also lists GC-MS with EI-B ionization mode as an analytical method for this compound. nih.gov Furthermore, specific Kovats Retention Index values for this compound have been documented under standard non-polar conditions, providing additional chromatographic data for its identification and analysis. nih.gov

Table 1: this compound Kovats Retention Index (Standard Non-Polar)

Retention Index
3267
3285
3290
3295
3286

Note: These are interactive data tables based on the provided information.

Other Analytical Techniques

Beyond mass spectrometry, several other analytical methodologies contribute to the comprehensive characterization of this compound, particularly concerning its various forms and physicochemical properties.

Potentiometry

Potentiometric methods have been employed for the analysis of this compound, specifically a potentiometric nonaqueous titration method for this compound dihydrochloride (B599025). oup.com This technique is recognized as a method of analysis in comprehensive profiles detailing the physical characteristics and analytical approaches for this compound hydrochloride. ebi.ac.uknih.gov

X-ray Powder Diffraction (XRPD) for Crystalline Forms

X-ray Powder Diffraction (XRPD) is a fundamental technique for characterizing the solid forms of this compound, enabling the differentiation between amorphous and crystalline states, as well as the identification of various crystalline forms such as polymorphs, solvates, hydrates, and salts. improvedpharma.comamericanpharmaceuticalreview.com Each distinct crystalline form exhibits a unique XRPD pattern, serving as a "fingerprint" characterized by sharp peaks at specific diffraction angles. improvedpharma.com In contrast, amorphous materials display a diffuse X-ray diffraction pattern due to their lack of long-range order. improvedpharma.com

The crystal structures of this compound monohydrochloride monohydrate (BCZHCl.H2O) and its anhydrous form (BCZHCl) have been determined by single crystal X-ray diffraction. researchgate.net These forms crystallize in orthorhombic space groups (Pna21 and Pca21) and are classified as non-centrosymmetric achiral structures (NA). researchgate.net The existence of other forms, such as this compound dihydrochloride (BCZH2Cl2) and this compound free-base (BCZ-FB), has also been verified using techniques including PXRD. researchgate.net XRPD is also instrumental in investigating phase transformations, including dehydration, hydration, and polymorph conversion, which are critical for understanding drug stability and performance. improvedpharma.com

Thermodynamic Investigations of Drug Forms

Thermodynamic investigations provide crucial insights into the energetic properties and stability of this compound. Studies have been conducted to assess the thermodynamic parameters of this compound, alongside other antihistamine drugs, using computational methods such as Monte Carlo simulations and semi-empirical calculations. unirioja.escamjol.inforesearchgate.netcamjol.info These investigations typically involve optimizing potential, kinetic, and total energy parameters at various temperatures, including body temperature (310 K) and environment temperature (298 K), often employing force fields like Amber. unirioja.escamjol.inforesearchgate.net

Quantum mechanics calculations, specifically using the B3LYP level of theory with a 6-31G(d) basis set, have been applied to investigate the molecular structure and estimate electronic, thermal, zero-point, Gibbs free energy (ΔG), and enthalpy (ΔH) for this compound. camjol.inforesearchgate.net

Table 2: Selected Thermodynamic Parameters for this compound (B3LYP/6-31G Method)

ParameterValue (kcal/mol)Temperature (K)
Gibbs Free Energy (ΔG)0.67Not specified
Enthalpy (ΔH)0.75Not specified
Total Energy (Etot)0.61Not specified

Note: These are interactive data tables based on the provided information.

At 310 K (body temperature), this compound demonstrated a kinetic energy of 59.13 kcal/mol, which was the highest among the antihistamines studied in one particular investigation. unirioja.esresearchgate.net Analysis of potential energy showed values of 76.4 kcal/mol at step zero and 73.5 kcal/mol at step 500, with a maximum recorded value of 92.2 kcal/mol at step 430. unirioja.es Total energy values for this compound were observed at 133.2 kcal/mol at step 0 and 130.4 kcal/mol at step 500, with a peak total energy of 143.4 kcal/mol at step 10. unirioja.es

Table 3: this compound Energy Parameters (Monte Carlo Simulation)

Energy TypeStep 0 (kcal/mol)Step 500 (kcal/mol)Max Value (kcal/mol)Max Value StepTemperature (K)
Potential Energy76.473.592.2430Not specified
Total Energy133.2130.4143.410Not specified
Kinetic Energy--59.13-310

Note: These are interactive data tables based on the provided information.

Future Research Directions and Translational Potential

Exploring Novel Therapeutic Indications for Buclizine

Beyond its traditional uses as an antiemetic and antihistamine, this compound's pharmacological profile suggests potential for novel therapeutic applications. Historically, this compound has been studied for conditions like migraine attacks and nausea and vomiting during pregnancy drugbank.com. There has also been a re-introduction of this compound as an appetite stimulant, particularly in children, though this indication lacks robust validation through recent large-scale clinical trials researchgate.netnih.gov. Research into its interaction with translationally controlled tumor protein (TCTP) suggests a potential role for antihistaminic drugs, including this compound, in inhibiting tumor growth, as indicated by higher in silico binding affinities to TCTP . This area warrants further investigation to determine if this compound could be repurposed for oncological applications.

Development of Advanced Drug Delivery Systems for this compound

Optimizing the delivery of this compound could enhance its efficacy, reduce side effects, and improve patient adherence. Advanced drug delivery systems, such as buccal adhesive drug delivery systems, are being explored for various medications to achieve local or systemic actions, offering a promising avenue for continued research researchgate.netnih.gov. These systems can provide rapid onset of action and direct systemic circulation by bypassing first-pass metabolism nih.gov. While general advancements in drug delivery include nanoparticles, hydrogels, and microgrippers, specific research on this compound in these advanced systems is limited mdpi.comimrpress.com. Future studies could focus on developing sustained-release formulations or targeted delivery methods that leverage this compound's properties to improve its therapeutic index.

Pharmacogenomic Studies to Predict Response and Adverse Events

Pharmacogenomic studies investigate how an individual's genetic makeup influences their response to drugs, including efficacy and the likelihood of adverse events fda.gov. While comprehensive pharmacogenomic data specifically for this compound are not widely available, the broader field of pharmacogenomics aims to personalize medicine by predicting drug outcomes based on genetic variations fda.govuea.ac.uk. For example, studies model the impact of multi-drug pharmacogenomic testing to identify actionable drug-gene interactions uea.ac.ukuea.ac.uk. Such research could identify genetic markers that predict an individual's sensitivity or resistance to this compound, or their propensity for experiencing specific side effects. This would allow for more tailored prescribing practices, optimizing therapeutic benefits and minimizing risks.

Repurposing this compound for Unmet Medical Needs

Repurposing existing drugs like this compound for unmet medical needs offers a cost-effective and accelerated path to new treatments. Unmet medical needs are conditions for which no satisfactory diagnosis, prevention, or treatment exists, or where existing treatments are inadequate pharmexec.com. Current clinical trials involving this compound hydrochloride, often in combination with other drugs, are investigating its use in pain management for conditions such as chronic neuropathic pain, back pain, and lupus nephritis clinicaltrials.euclinicaltrials.eu. Additionally, its potential is being explored in other disorders like propionic acidemia and B-cell lymphoma clinicaltrials.euclinicaltrials.eu. These studies highlight a strategic effort to leverage this compound's known mechanisms of action for conditions with significant therapeutic gaps.

Comprehensive Safety and Efficacy Studies in Under-researched Populations

Clinical trials typically involve standardized conditions and may exclude certain patient populations, leading to an under-representation of groups such as women and elderly patients nih.gov. This can result in discrepancies between trial data and real-world outcomes concerning drug effectiveness and safety nih.gov. For this compound, comprehensive safety and efficacy studies are needed in under-researched populations, including pediatric, geriatric, and specific ethnic groups. Such studies are crucial to ensure that this compound's therapeutic benefits and potential risks are well-understood across the diverse patient spectrum, allowing for evidence-based recommendations for all demographics fda.gov.

Q & A

Basic Research: What is the molecular mechanism underlying Buclizine’s antihistaminic activity?

This compound primarily antagonizes histamine H1 receptors, reducing allergic and inflammatory responses. Its piperazine derivative structure enables competitive inhibition of histamine binding, while its anticholinergic properties modulate peripheral and central nervous system pathways. Methodologically, receptor-binding assays (e.g., radioligand displacement studies) and in vivo models (e.g., guinea pig bronchoconstriction assays) are used to validate this mechanism .

Basic Research: What experimental models are appropriate for studying this compound’s effect on TCTP (Translationally Controlled Tumor Protein)?

In vitro cell cultures treated with this compound at concentrations ranging from 15–75 μM (e.g., Western blotting with anti-TCTP antibodies) are standard. Dose-dependent inhibition of TCTP expression is quantified using fold-change analysis (treated vs. untreated controls). Ensure consistent actin normalization to account for loading variability .

Advanced Research: How can contradictory data on this compound’s teratogenicity be analyzed across species?

This compound induces severe teratogenic effects in rats (e.g., skeletal malformations at 40–200 mg/kg) but is prescribed for pregnancy-related nausea in humans. To reconcile this, conduct comparative pharmacokinetic studies to assess species-specific metabolic pathways (e.g., cytochrome P450 activity) and placental transfer rates. Use whole-embryo culture models to isolate direct drug effects from maternal metabolic factors .

Advanced Research: What computational methods are suitable for predicting this compound’s thermodynamic interactions?

Density Functional Theory (DFT) with the B3LYP/6-31G basis set reliably calculates this compound’s Gibbs free energy (ΔG) and enthalpy (ΔH). These parameters correlate with its receptor-binding affinity and stability in physiological conditions. Validate predictions with isothermal titration calorimetry (ITC) to measure binding thermodynamics experimentally .

Advanced Research: How should dose-response experiments be designed for this compound’s anti-cancer activity?

Use logarithmic concentration gradients (e.g., 15–75 μM) in cancer cell lines (e.g., leukemia, breast cancer) to assess TCTP inhibition. Pair viability assays (MTT or ATP-luminescence) with differentiation markers (e.g., CD11b for myeloid cells). Include positive controls (e.g., all-trans retinoic acid) and account for solvent cytotoxicity (e.g., DMSO ≤0.1%) .

Advanced Research: How can this compound’s solubility limitations in aqueous solutions be optimized for in vivo studies?

This compound’s solubility varies with solvent polarity: 5 mg/mL in DMF, 0.17 mg/mL in DMSO. For in vivo administration, prepare suspensions in 0.5% carboxymethylcellulose or use cyclodextrin-based formulations to enhance bioavailability. Validate solubility via HPLC-UV (λ = 224–279 nm) and monitor plasma stability .

Advanced Research: What strategies mitigate this compound’s sedative side effects in neuropharmacological studies?

Co-administer this compound with CNS stimulants (e.g., modafinil) in rodent models to counteract sedation. Use telemetry to monitor real-time locomotor activity and EEG for sleep-wake cycles. Compare outcomes with non-sedating antihistamines (e.g., cetirizine) to isolate H1 receptor-specific effects .

Methodological Guidance: How to validate this compound’s off-label efficacy in migraine prophylaxis?

Design double-blind, placebo-controlled trials with crossover arms. Use patient-reported outcomes (e.g., MIDAS score) and serum CGRP (calcitonin gene-related peptide) levels as biomarkers. Ensure statistical power by recruiting cohorts with ≥50 participants and stratify by migraine subtype (e.g., with/without aura) .

Data Contradiction Analysis: Why do in vitro and in vivo results diverge in this compound’s anti-TCTP efficacy?

In vitro models lack metabolic enzymes that degrade this compound, leading to higher effective concentrations. In vivo, hepatic first-pass metabolism reduces bioavailability. Address this by using pharmacokinetic-pharmacodynamic (PK-PD) modeling and microdialysis to measure free drug levels in target tissues .

Methodological Guidance: What ethical considerations apply to this compound studies in pediatric populations?

For pediatric dosing, use allometric scaling (e.g., body surface area) and conduct phase I trials in adolescent animal models. Monitor growth parameters and neurodevelopment longitudinally. Adhere to FDA Pediatric Research Equity Act (PREA) guidelines and obtain dual consent from guardians and minors (if ≥12 years) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.